Cyclopent-3-en-1-amine
Overview
Description
Cyclopent-3-en-1-amine is a chemical compound with the formula C5H9N . It is also known by other names such as 1-Amino-3-cyclopentene and CYCLOPENT-3-ENYLAMINE .
Synthesis Analysis
The synthesis of this compound involves a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with a double bond and an amine group . The molecular formula is C5H9N and the average mass is 83.132 Da .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The exact boiling point and other physical properties are not well-documented in the available literature.Scientific Research Applications
1. Intramolecular Aziridination
Cyclopent-3-en-1-amine is used in the intramolecular aziridination process. Hu, Faraldos, and Coates (2009) explored the efficiency of forming 1-azatricyclo[2.2.1.0(2,6)]heptanes via this method, highlighting its potential in creating novel monoterpenes like 1-azatricyclene (Hu, Faraldos, & Coates, 2009).
2. Reactivity in Cycloadditions
Research by Huang, Lankau, and Yu (2014) found that this compound (as an amine catalyst) behaves differently from phosphine in cycloadditions with allenoates and enones, leading to different reaction products. This distinction is crucial in synthetic organic chemistry (Huang, Lankau, & Yu, 2014).
3. Role in Reductive Amination
Guo et al. (2019) demonstrated the application of this compound in the reductive amination of cyclopentanone, using Ru/Nb2O5 catalysts. This process is significant in producing cyclopentylamine, a valuable chemical in various industries (Guo et al., 2019).
4. Synthesis of Diamino-cyclopentenones
Gomes et al. (2018) utilized this compound in the synthesis of trans-4,5-Diamino-cyclopent-2-enones, showcasing its utility in creating compounds for chemical biology applications (Gomes, Esteves, Coelho, & Afonso, 2018).
Safety and Hazards
Cyclopent-3-en-1-amine may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
cyclopent-3-en-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c6-5-3-1-2-4-5/h1-2,5H,3-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSBEPFUQWPNBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373354 | |
Record name | Cyclopent-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27721-59-1 | |
Record name | Cyclopent-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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